molecular formula C23H19NO5 B6528044 9-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one CAS No. 946235-25-2

9-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B6528044
CAS No.: 946235-25-2
M. Wt: 389.4 g/mol
InChI Key: LJKJGISWWBSNHG-UHFFFAOYSA-N
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Description

The compound 9-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one (hereafter referred to as the "target compound") is a chromeno-oxazinone derivative featuring a furan-2-ylmethyl group at the 9-position and a 4-methoxyphenyl substituent at the 3-position. This scaffold is structurally related to isoflavonoids and coumarin-based heterocycles, which are known for diverse biological activities. Evidence from a 2024 study highlights that a closely related analog, 9-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (compound 7 in ), exhibits dual osteogenic and antiosteoclastogenic activity by modulating BMP/Smad and RANK/RANKL/OPG pathways, outperforming the drug ipriflavone in vivo . While the target compound differs in the furan substitution position (2-yl vs.

Properties

IUPAC Name

9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-26-17-7-4-15(5-8-17)19-11-16-6-9-21-20(22(16)29-23(19)25)13-24(14-28-21)12-18-3-2-10-27-18/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKJGISWWBSNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CC=CO5)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 9-Position

The 9-position substituent significantly influences physicochemical and biological properties. Key analogs include:

Table 1: Substituent Effects at the 9-Position
Compound Name (Source) 9-Position Substituent Yield (%) m.p. (°C) Key Properties/Activities
Target Compound () Furan-2-ylmethyl N/R N/R Dual osteoblast/osteoclast modulation
6a () Benzyl 40 138–140 Antiviral, anti-phytopathogenic
6d () 4-Methylbenzyl 70 159–164 Higher yield; similar antiviral activity
4a () 4-Hydroxybutyl 82 N/R Hydrophilic chain; potential solubility enhancement
4c () 2-Hydroxyethyl 81 149–151 Fluorophenyl at 3-position; uncharacterized bioactivity
9-(4-Fluorobenzyl) () 4-Fluorobenzyl N/R N/R Electron-withdrawing group; unknown activity
BG01317 () 3-Methoxypropyl N/R N/R Methoxy chain; uncharacterized

Key Observations :

  • Hydrophobic vs. Hydrophilic Substituents: Benzyl (6a) and 4-methylbenzyl (6d) groups enhance lipophilicity, favoring membrane penetration for antiviral activity .
  • Electronic Effects : The 4-fluorobenzyl group () introduces electron-withdrawing effects, which may alter binding interactions compared to electron-donating methoxy or furan groups .
  • Biological Relevance : The furan-2-ylmethyl group in the target compound may confer unique steric and electronic profiles, enabling dual regulation of bone remodeling pathways, as seen in its furan-3-ylmethyl analog .

Substituent Variations at the 3-Position

The 3-position often determines target specificity. Notable examples:

Table 2: Substituent Effects at the 3-Position
Compound Name (Source) 3-Position Substituent Key Distinctions
Target Compound () 4-Methoxyphenyl Methoxy enhances electron density; osteogenic activity
6a–6e () Phenyl Lacks methoxy; antiviral focus
4b () 3,4-Dimethoxyphenyl Increased electron density; uncharacterized
4c () 4-Fluorophenyl Electron-withdrawing; unknown bioactivity

Key Observations :

  • Methoxy Groups : The 4-methoxyphenyl group in the target compound likely enhances π-π stacking and hydrogen bonding with biological targets, critical for osteoblast differentiation .
  • Dimethoxy vs. Mono-methoxy: Compound 4b (3,4-dimethoxyphenyl) may exhibit stronger electron-donating effects, though its activity remains unexplored .

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